molecular formula C18H40Br2N4O4 B1211740 Hexcarbacholine bromide CAS No. 306-41-2

Hexcarbacholine bromide

Cat. No.: B1211740
CAS No.: 306-41-2
M. Wt: 536.3 g/mol
InChI Key: AFWBFAMUEOVLFX-UHFFFAOYSA-N
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Description

Hexcarbacholine Bromide, also known as Hexamethonium Bromide, is a long-acting muscle relaxant primarily used in surgical anesthesia. It is known for its ability to induce muscle relaxation by acting as a depolarizing neuromuscular blocking agent. This compound has been extensively used in Europe for surgical procedures but has seen limited clinical usage in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexcarbacholine Bromide involves the reaction of hexamethonium with bromine. The process typically requires controlled conditions to ensure the formation of the desired bromide salt. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Hexcarbacholine Bromide primarily undergoes substitution reactions due to the presence of bromine. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products Formed

    Substitution Reactions: Result in the formation of hexamethonium derivatives.

    Oxidation Reactions: Lead to the formation of oxidized hexamethonium compounds.

    Reduction Reactions: Yield reduced forms of hexamethonium.

Scientific Research Applications

Hexcarbacholine Bromide has a wide range of applications in scientific research:

Mechanism of Action

Hexcarbacholine Bromide exerts its effects by acting as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing prolonged depolarization of the muscle membrane. This prevents the muscle from contracting, leading to muscle relaxation. The compound does not have a specific antagonist, making its effects long-lasting .

Comparison with Similar Compounds

Similar Compounds

    Succinylcholine Chloride: Another depolarizing neuromuscular blocking agent with a shorter duration of action.

    Pancuronium Bromide: A non-depolarizing neuromuscular blocking agent with a longer duration of action.

    Vecuronium Bromide: Similar to Pancuronium Bromide but with fewer side effects.

Uniqueness

Hexcarbacholine Bromide is unique due to its long-lasting muscle relaxation effects and its specific mechanism of action at the neuromuscular junction. Unlike other neuromuscular blocking agents, it does not have a specific antagonist, making it suitable for prolonged surgical procedures .

Properties

CAS No.

306-41-2

Molecular Formula

C18H40Br2N4O4

Molecular Weight

536.3 g/mol

IUPAC Name

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium;dibromide

InChI

InChI=1S/C18H38N4O4.2BrH/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6;;/h7-16H2,1-6H3;2*1H

InChI Key

AFWBFAMUEOVLFX-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-]

Synonyms

hexacarbacholine bromide

Origin of Product

United States

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